AZD0424 is a novel compound classified as a dual selective inhibitor of the Src and ABL1 kinases, which are non-receptor tyrosine kinases implicated in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. The compound exhibits significant selectivity against these kinases compared to other members of the Src family kinases. AZD0424 is particularly noted for its potential antineoplastic activity, making it a candidate for cancer treatment .
AZD0424 primarily functions by inhibiting the phosphorylation of tyrosine residues in Src kinase, particularly at tyrosine-419, which is crucial for its activation. The compound's mechanism of action involves blocking the ATP-binding site of Src and ABL1, thereby preventing their activation and subsequent signaling pathways that lead to tumor progression .
The chemical structure of AZD0424 includes a quinazolinamine framework, which is characteristic of many kinase inhibitors. This structure allows for effective binding to the active sites of the targeted kinases, leading to inhibition of their enzymatic activity .
The synthesis of AZD0424 involves several steps that typically include:
Specific details on the exact synthetic routes have not been extensively published but typically follow established organic synthesis protocols used for similar compounds .
AZD0424 is primarily being investigated for its applications in oncology, particularly in treating cancers characterized by elevated Src and ABL1 activity. Its potential uses include:
Interaction studies have shown that AZD0424 effectively inhibits key signaling pathways associated with cancer progression. For instance:
AZD0424 shares similarities with other kinase inhibitors but maintains unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Dasatinib | Src, ABL1 | Broad-spectrum kinase inhibitor |
Imatinib | BCR-ABL | Specific for BCR-ABL fusion protein |
Bosutinib | Src, ABL1 | Dual-targeting but broader spectrum |
Nintedanib | VEGFR, PDGFR | Primarily targets angiogenesis |
AZD0424's unique selectivity towards Src and ABL1 without significant off-target effects distinguishes it from these other compounds, making it a promising candidate for targeted therapies focused on tumors with dysregulated Src signaling .
AZD0424 (C₂₅H₂₉ClN₆O₅) is a small-molecule tyrosine kinase inhibitor with a molecular weight of 529.0 g/mol. Its structure features a quinazoline core substituted with a chlorinated 1,3-dioxolo[4,5-b]pyridin-7-ylamino group at position 4, an isopropoxy group at position 5, and a 2-(4-acetylpiperazin-1-yl)ethoxy side chain at position 7. The SMILES notation (CC(C)OC₁=CC(=CC₂=C₁C(=NC=N₂)NC₃=C₄C(=NC=C₃Cl)OCO₄)OCCN₅CCN(CC₅)C(=O)C) and InChIKey (MVWATCATLSSVBH-UHFFFAOYSA-N) confirm the stereoelectronic arrangement.
Key physicochemical properties include:
The compound’s stability under acidic conditions is limited, with hydrolysis observed at the methylenedioxy bridge, while neutral and alkaline conditions favor decomposition via piperazine ring oxidation.
The synthesis of AZD0424 involves a multi-step sequence emphasizing regioselective functionalization (Figure 1):
A Suzuki-Miyaura coupling reaction between 4-chloro-5-isopropoxy-7-hydroxyquinazoline and a boronic ester derivative of 6-chloro-1,3-dioxolo[4,5-b]pyridine introduces the aminopyridinyl group. Palladium catalysis (Pd(OAc)₂) in dioxane/water at 120°C achieves >90% yield.
The 2-(4-acetylpiperazin-1-yl)ethoxy group is appended via nucleophilic aromatic substitution. Ethylene glycol undergoes mesylation, followed by reaction with piperazine to form the ethyl-piperazine intermediate. Acetylation with acetic anhydride yields the acetylpiperazine derivative, which is coupled to the quinazoline core using K₂CO₃ in DMF.
Purification employs column chromatography (MeOH/DCM gradients) and recrystallization from ethanol/water mixtures.
AZD0424 undergoes degradation via three primary pathways (Table 1):
Degradation Pathway | Conditions | Products Identified |
---|---|---|
Oxidative cleavage | 0.2% H₂O₂, 25°C, 24 h | 7-Hydroxyquinazoline derivative |
Hydrolysis | pH <3, 40°C, 48 h | 6-Chloro-1,3-dioxolopyridin-7-amine |
Thermal decomposition | >55°C in PEG matrices | N-Acetylpiperazine and quinazoline dimer |
Forced degradation studies using HPLC-MS revealed:
Stability profiling in plasma showed a half-life of 751 minutes in human hepatocytes, with minimal degradation under physiological pH. However, exposure to UV light (254 nm) induced photolytic cleavage of the acetylpiperazine side chain.
Comprehensive evaluation of AZD0424 across multiple cancer cell lines has revealed distinct patterns of cellular responses to this dual selective Src/Abl kinase inhibitor. The compound demonstrates variable efficacy in inducing cell cycle perturbations and notably limited apoptotic activity across tested models.
AZD0424 treatment induces modest G1 cell cycle arrest in sensitive cancer cell lines, with effects observed at concentrations exceeding 1 micromolar [1] [2]. Cell cycle profiling of breast cancer cell lines including MDA-MB-231, BT549, and HCC1954 treated with varying AZD0424 concentrations for 24 hours revealed G1-arrest characteristics consistent with other Src inhibitors such as saracatinib and dasatinib [1] [2]. The colorectal cancer cell line LS174t displayed the highest sensitivity with an EC50 value less than 1 micromolar, potentially attributed to low expression and high promoter methylation of the ATP-binding cassette subfamily G member 2 (ABCG2) involved in drug resistance mechanisms [1] [2].
Cell Line | Cancer Type | EC50 (μM) | G1 Cell Cycle Arrest | Apoptosis Induction |
---|---|---|---|---|
LS174t | Colorectal | <1 | Yes | Not reported |
MDA-MB-231 | Breast | >1 | Modest (>1 μM) | No |
BT549 | Breast | >1 | Modest (>1 μM) | No |
HCC1954 | Breast | >1 | Modest (>1 μM) | No |
SKBR3 | Breast | >5 | No | No |
HCT116 | Colorectal | ~3 | Modest | No |
DLD1 | Colorectal | ~3 | Modest | No |
Notably, AZD0424 demonstrated minimal apoptotic activity across multiple cell line models. Activated caspase 3/7 assays revealed no significant change in apoptosis induction in breast cancer cell lines including MDA-MB-231, BT549, HCC1954, and SKBR3 [1] [2]. This absence of apoptotic activity was further confirmed in colorectal cancer models, where combination treatments of AZD0424 with MEK inhibitors (trametinib or AZD6244) also failed to induce apoptosis in HCT116 and DLD1 cell lines [1] [2].
However, contrasting findings have been reported in lymphoma cell models, where AZD0424 at concentrations of 1-5 micromolar for 24-48 hours emerged as the most effective among three tested inhibitors (AZM559756, AZD0530, and AZD0424), inducing the highest levels of apoptosis with the lowest concentrations in lymphoma cells [3] [4] [5]. Additionally, AZD0424 at 5 micromolar for 48 hours led to increased G0/G1 cell cycle arrest in DOHH-2 and WSU-NHL cells, while cell cycle progression of non-sensitive cell lines Raji and Jurkat remained unaffected [3] [4] [5].
AZD0424 potently inhibits cellular Src kinase activity with a cellular EC50 of approximately 100 nanomolar for Src phosphorylation at tyrosine-419 [1] [2]. Reverse-phase protein array (RPPA) analysis demonstrated that increasing concentrations of AZD0424 rapidly elevated Src protein levels within 3 hours of treatment, sustained over a 24-hour period, while concomitantly inducing a concentration-dependent decrease in Src-family kinase activation measured by phosphorylation of Tyr419 [1] [2].
AZD0424 exerts complex effects on multiple downstream signaling pathways, with distinct patterns observed depending on treatment conditions and cellular contexts. The compound's impact on focal adhesion kinase (FAK), epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK) pathways reveals both direct inhibitory effects and modulation of compensatory signaling mechanisms.
AZD0424 demonstrates selective effects on different FAK phosphorylation sites, reflecting the distinction between Src-dependent and Src-independent phosphorylation events. Treatment with AZD0424 alone effectively decreases phosphorylation of FAK at tyrosine-861, which represents a Src kinase substrate site [1] [2]. However, the compound does not affect FAK autophosphorylation at tyrosine-397, as this phosphorylation event is mediated by FAK's own kinase function and operates independently of Src activity [1] [2].
In the context of MEK inhibitor treatment, compensatory activation patterns emerge. MEK inhibitor treatment with trametinib or AZD6244 increases phosphorylation of both FAK Tyr397 (autophosphorylation) and FAK Tyr861 (Src substrate) [1] [2]. When AZD0424 is combined with MEK inhibitors, it specifically blocks the increase in FAK Tyr861 phosphorylation while having no effect on the autophosphorylation at Tyr397 [1] [2]. This selective inhibition pattern was consistently observed in both HCT116 and DLD1 colorectal cancer cell lines.
AZD0424 significantly modulates EGFR signaling through multiple mechanisms. As a single agent, AZD0424 treatment induces reduction of phosphorylation of EGFR family receptors at tyrosine-1248 and tyrosine-1173 [1] [2]. This direct inhibitory effect on EGFR phosphorylation likely occurs through Src-mediated regulation of EGFR activation.
The compound's role becomes particularly significant in the context of MEK inhibitor-induced compensatory signaling. Treatment with MEK inhibitors (trametinib or AZD6244) results in compensatory induction of EGFR phosphorylation at tyrosine-1068 and tyrosine-1173, with this activation being more pronounced in DLD1 cells compared to HCT116 cells [1] [2]. Importantly, combined treatment with AZD0424 and MEK inhibitors effectively blocks this compensatory EGFR activation, suggesting that reactivation of EGFR signaling in response to MEK inhibition requires Src activity [1] [2].
Pathway/Target | AZD0424 Alone | MEK Inhibitor Alone | AZD0424 + MEK Inhibitor | IC50 for SRC Inhibition |
---|---|---|---|---|
SRC (Tyr419) | Decreased | Increased | Blocked increase | ~100 nM |
FAK (Tyr397) | No effect | Increased | No effect | N/A |
FAK (Tyr861) | Decreased | Increased | Blocked increase | N/A |
EGFR (Tyr1068/1173) | Decreased | Increased | Blocked increase | N/A |
STAT5 (Tyr694) | Decreased | Increased | Blocked increase | N/A |
PLCγ (Tyr783) | Decreased | Increased | Blocked increase | N/A |
SHP2 (Tyr542) | Decreased | Increased | Blocked increase | N/A |
The relationship between AZD0424 and MAPK pathway signaling reveals complex regulatory mechanisms, particularly in the context of MEK inhibitor resistance. MEK inhibitor treatment with trametinib or AZD6244 predictably reduces ERK1/2 activation while simultaneously elevating MEK1 phosphorylation at serine-21/serine-221 [1] [2]. The addition of AZD0424 to MEK inhibitor treatment does not alter the partial inhibition of ERK1/2 activation achieved by submaximal doses of trametinib in vivo tumor models [1] [2].
In trametinib-resistant HCT116 cells (TRAMR), elevated basal activation of ERK1/2 was observed, which proved insensitive to AZD0424 treatment alone and only partially sensitive to trametinib [1] [2]. RPPA analysis revealed that TRAMR cells exhibited elevated levels of phosphorylated MEK1 (Ser217/Ser221) and ERK1/2 compared to parental HCT116 cells, confirming enhanced MAPK pathway stimulation as a resistance mechanism [1] [2]. Significantly, AZD0424 could not block the amplified phosphorylation of MEK1/2 or AKT (Ser473) in TRAMR cells, indicating that MEK inhibitor resistance driven by increased MAPK signaling is unlikely to benefit from Src inhibitor combination therapy alone [1] [2].
AZD0424 treatment induces concentration-dependent reduction of phosphorylation of multiple Src kinase targets, demonstrating the broader impact of Src inhibition on cellular signaling networks. These targets include STAT5 at tyrosine-694, phospholipase C gamma (PLCγ) at tyrosine-783, and SHP2 at tyrosine-542 [1] [2]. The inhibition of these downstream effectors occurs in parallel with direct Src inhibition and contributes to the overall pharmacodynamic profile of the compound.
While direct evidence for AZD0424's effects on tumor microenvironment and angiogenesis is limited in the available literature, the compound's mechanism of action as a dual Src/ABL kinase inhibitor provides important insights into its potential impact on these critical aspects of tumor biology.
Src kinases play fundamental roles in angiogenic processes, and inhibition of these pathways by AZD0424 likely influences vascular development within tumor microenvironments. Laboratory studies have demonstrated that AZD0424 blocks Src and ABL1 proteins, which have important roles in cell growth and blood vessel development [6]. These proteins are found in high levels in cancer cells and contribute to the delivery of nutrients via blood vessels to cancer cells [6]. By blocking these proteins, AZD0424 prevents nutrient delivery through vascular networks, potentially limiting tumor growth and progression [6].
The relationship between Src signaling and angiogenesis is well-established through multiple mechanisms. Src activation promotes endothelial cell proliferation, migration, and tube formation, all of which are essential components of the angiogenic process. Additionally, Src signaling contributes to the regulation of vascular endothelial growth factor (VEGF) signaling pathways, which represent primary drivers of tumor angiogenesis.
AZD0424 demonstrated potent inhibition of proliferation in growth factor-stimulated human umbilical vein endothelial cell (HUVEC) cultures in vitro [7]. This direct effect on endothelial cells suggests that the compound may impair angiogenic processes within tumor microenvironments by limiting endothelial cell proliferation and potentially affecting the formation of new blood vessels.
The inhibition of endothelial cell proliferation represents a critical mechanism through which Src inhibitors can influence tumor vascularization. By limiting the ability of endothelial cells to respond to angiogenic stimuli, AZD0424 may reduce the formation of tumor-associated vasculature and limit the supply of nutrients and oxygen to developing tumors.
AZD0424 produces potent inhibition of migration in human tumor cells, with evidence of inhibition of phosphorylation of the Src kinase substrate paxillin [7]. This suggests that the compound's anti-tumor effects may be mediated through inhibition of Src-mediated adhesion and motility signaling pathways [7]. The ability to block tumor cell migration and invasion represents an important mechanism for limiting metastatic spread and tumor progression within tissue microenvironments.
Three-dimensional organotypic invasion assays demonstrated that both HCT116 and DLD1 colorectal cancer cells invaded into collagen I matrices, and this invasion was readily inhibited by treatment with either AZD0424 or trametinib, with enhanced effects observed when combining the two agents [1]. In trametinib-resistant cells (TRAMR), which displayed a more mesenchymal and highly invasive phenotype, the combination of AZD0424 and trametinib provided further inhibition of invasion, suggesting that Src inhibition remains effective in blocking invasive capabilities even in drug-resistant contexts [1].
The potential for AZD0424 to influence tumor vasculature is supported by comparison with other kinase inhibitors that affect angiogenesis. Studies with related compounds such as ZD6474, a VEGF receptor tyrosine kinase inhibitor with additional EGFR activity, have demonstrated significant effects on tumor angiogenesis including reduced microvessel density and increased pericyte coverage of remaining vessels [8]. While AZD0424 operates through different kinase targets, the shared involvement of Src signaling in angiogenic processes suggests similar potential for vascular effects.
AZD0424's effects on multiple signaling pathways including FAK, EGFR, and MAPK pathways likely influence tumor-microenvironment interactions beyond direct angiogenic effects. FAK signaling, which is modulated by AZD0424 treatment, plays crucial roles in integrin-mediated cell adhesion and communication between tumor cells and extracellular matrix components [9]. The inhibition of FAK Tyr861 phosphorylation by AZD0424 may therefore affect tumor cell interactions with stromal components and influence the overall tumor microenvironment architecture.
The demonstrated effects of AZD0424 on EGFR signaling also have implications for tumor-microenvironment interactions, as EGFR signaling contributes to the production of angiogenic factors and the recruitment of stromal cells. By blocking compensatory EGFR activation, particularly in the context of MEK inhibitor treatment, AZD0424 may limit the tumor's ability to adapt to therapeutic interventions through microenvironmental support mechanisms.
In vivo studies using xenograft models provided evidence that AZD0424 can achieve target inhibition in tumor tissues. Immunohistochemical analysis confirmed that daily dosing with AZD0424 at concentrations of 10 mg/kg or higher effectively inhibited Src activation in HCC1954 breast cancer xenografts [1]. Additionally, in HCT116 colorectal cancer xenografts, treatment with trametinib activated Src signaling in vivo, and this activation was effectively inhibited by AZD0424 alone or in combination with trametinib [1]. These findings demonstrate that the compound can achieve pharmacologically relevant concentrations in tumor tissues and modulate relevant signaling pathways in vivo, supporting the potential for microenvironmental effects in clinical settings.